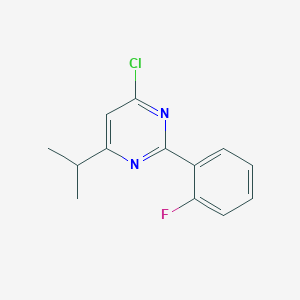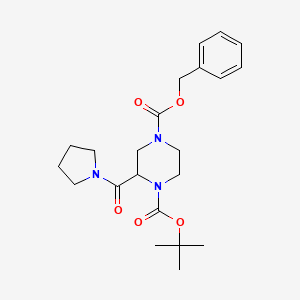
4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1,4-dicarboxylate de 4-benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)pipérazine est un composé organique complexe qui présente un cycle pipérazine substitué par des groupes benzyle, tert-butyle et pyrrolidine-1-carbonyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 1,4-dicarboxylate de 4-benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)pipérazine implique généralement des réactions organiques en plusieurs étapesLe groupe pyrrolidine-1-carbonyle est ensuite introduit par une réaction d'acylation utilisant des réactifs et des catalyseurs appropriés .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et de la concentration des réactifs. L'utilisation de réacteurs à flux continu et de plateformes de synthèse automatisées peut améliorer l'efficacité et la capacité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 1,4-dicarboxylate de 4-benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)pipérazine subit diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé en utilisant des agents oxydants forts pour former les oxydes correspondants.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium pour obtenir des dérivés réduits.
Substitution: Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans le cycle pipérazine.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent:
Agents oxydants: Permanganate de potassium, trioxyde de chrome.
Agents réducteurs: Hydrure de lithium et d'aluminium, borohydrure de sodium.
Nucléophiles: Halogénures d'alkyle, chlorures d'acyle.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines[5][5].
Applications de recherche scientifique
Le 1,4-dicarboxylate de 4-benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)pipérazine a plusieurs applications de recherche scientifique:
Chimie: Il sert de bloc de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie: Le composé est utilisé dans l'étude des interactions enzymatiques et de la liaison des protéines en raison de sa structure unique.
Mécanisme d'action
Le mécanisme d'action du 1,4-dicarboxylate de 4-benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)pipérazine implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. La structure du composé lui permet de se lier à des sites actifs spécifiques, inhibant ou modulant l'activité de ces cibles. Cette interaction peut affecter diverses voies biochimiques, conduisant à des effets thérapeutiques désirés .
Applications De Recherche Scientifique
4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Mécanisme D'action
The mechanism of action of 4-Benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-carboxylate de tert-butyle 4-(2-éthoxy-2-oxoéthyl)pipérazine
- 1-carboxylate de tert-butyle 4-(2-hydrazino-2-oxoéthyl)pipérazine
- 1-carboxylate de tert-butyle 4-(4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pipéridine
Unicité
Le 1,4-dicarboxylate de 4-benzyl 1-tert-butyl 2-(pyrrolidine-1-carbonyl)pipérazine est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications, en particulier dans la découverte de médicaments et la science des matériaux .
Propriétés
Formule moléculaire |
C22H31N3O5 |
|---|---|
Poids moléculaire |
417.5 g/mol |
Nom IUPAC |
4-O-benzyl 1-O-tert-butyl 2-(pyrrolidine-1-carbonyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C22H31N3O5/c1-22(2,3)30-21(28)25-14-13-24(15-18(25)19(26)23-11-7-8-12-23)20(27)29-16-17-9-5-4-6-10-17/h4-6,9-10,18H,7-8,11-16H2,1-3H3 |
Clé InChI |
ROIDUAVCGFDBIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)N2CCCC2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







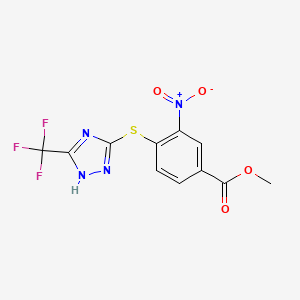
![6-(3-(Hydroxymethyl)phenyl)benzo[d]thiazol-2(3H)-one](/img/structure/B11810029.png)
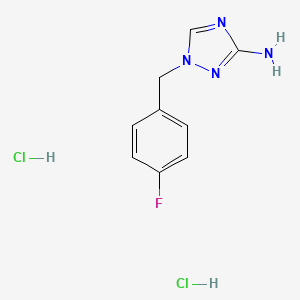
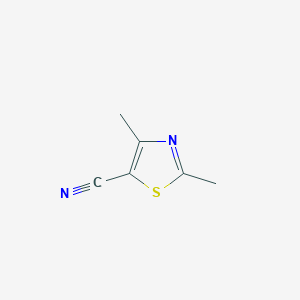
![4-Propoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11810038.png)
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810039.png)


